Azide-PEG6-amido-C16-Boc

PROTAC linker lipophilicity membrane permeability

Azide-PEG6-amido-C16-Boc (17-(Azide-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester) is a heterobifunctional alkyl/ether-based PROTAC linker comprising a six-unit polyethylene glycol (PEG6) spacer, a sixteen-carbon (C16) alkyl chain connected via an amide linkage, a terminal azide group for click chemistry, and a Boc-protected carboxylic acid terminus. With a molecular weight of 702.96 Da, a calculated LogP of 7.09, and a topological polar surface area (TPSA) of 159.54 Ų, this compound occupies a distinct physicochemical niche between purely hydrophilic PEG linkers and purely hydrophobic alkyl-chain linkers.

Molecular Formula C36H70N4O9
Molecular Weight 703.0 g/mol
Cat. No. B15620864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-PEG6-amido-C16-Boc
Molecular FormulaC36H70N4O9
Molecular Weight703.0 g/mol
Structural Identifiers
InChIInChI=1S/C36H70N4O9/c1-36(2,3)49-35(42)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-34(41)38-20-22-43-24-26-45-28-30-47-32-33-48-31-29-46-27-25-44-23-21-39-40-37/h4-33H2,1-3H3,(H,38,41)
InChIKeyLARFNDRXYOWBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azide-PEG6-amido-C16-Boc – Alkyl/Ether Hybrid PROTAC Linker with Defined Lipophilicity and Dual Click Reactivity


Azide-PEG6-amido-C16-Boc (17-(Azide-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester) is a heterobifunctional alkyl/ether-based PROTAC linker comprising a six-unit polyethylene glycol (PEG6) spacer, a sixteen-carbon (C16) alkyl chain connected via an amide linkage, a terminal azide group for click chemistry, and a Boc-protected carboxylic acid terminus . With a molecular weight of 702.96 Da, a calculated LogP of 7.09, and a topological polar surface area (TPSA) of 159.54 Ų, this compound occupies a distinct physicochemical niche between purely hydrophilic PEG linkers and purely hydrophobic alkyl-chain linkers . It is classified as an alkyl/ether-type PROTAC linker and is employed as a building block in the synthesis of targeted protein degraders .

Why Generic PROTAC Linker Substitution Compromises Azide-PEG6-amido-C16-Boc-Dependent Degrader Performance


PROTAC linker composition—PEG length, alkyl chain presence, and terminal functional groups—directly dictates ternary complex geometry, aqueous solubility, membrane permeability, and metabolic stability [1]. Simple PEG-only linkers (e.g., Azido-PEG6-amine, LogP ~0.5) provide high aqueous solubility but often display poor passive membrane permeability, limiting intracellular target engagement . Pure alkyl-chain linkers (e.g., Boc-C16-COOH, LogP ~6.65) enhance membrane crossing but can suffer from extremely low aqueous solubility and potential aggregation, complicating formulation and assay reproducibility [2]. The alkyl/ether hybrid architecture of Azide-PEG6-amido-C16-Boc is specifically engineered to balance these competing demands: the PEG6 spacer maintains sufficient solubility and conformational flexibility for productive ternary complex formation, while the C16 alkyl chain raises lipophilicity into a range (LogP ~7.1) that facilitates passive membrane partitioning without the solubility penalty of a pure hydrocarbon tether. Substituting this tailored hybrid with a generic single-class linker systematically disrupts the solubility–permeability balance, alters the conformational ensemble available for E3 ligase–target protein juxtaposition, and introduces uncontrolled variability in degradation efficiency and selectivity [3].

Azide-PEG6-amido-C16-Boc Quantitative Differentiation Evidence Against Closest Comparators


LogP 7.09 Delivers a ~6.6-Unit Lipophilicity Window Over Pure PEG Linkers While Remaining Within Drug-Like Range

The calculated LogP of Azide-PEG6-amido-C16-Boc is 7.09 , compared to Azido-PEG6-amine (a pure PEG6 linker bearing an azide and amine terminus) with a LogP of 0.51 . This represents a logP difference of approximately 6.6 units, indicating that the C16 alkyl chain dramatically increases lipophilicity. Against the pure alkyl linker Boc-C16-COOH (LogP 6.65) [1], the target compound exhibits a moderated LogP only ~0.44 units higher, attributable to the balancing effect of the PEG6 spacer and amide group, which partially offsets the hydrophobicity of the C16 chain. Against Alkynyl Palmitic Acid (LogP 5.80) [2], the target shows a ~1.3-unit higher LogP, reflecting the additional PEG6 and Boc-carboxylate contributions. This intermediate lipophilicity profile is strategically positioned to enhance passive membrane permeability relative to pure PEG linkers while avoiding the extreme hydrophobicity and potential solubility failure of pure alkyl linkers [3].

PROTAC linker lipophilicity membrane permeability

TPSA 159.54 Ų Balances Solubility and Permeability Between Pure Alkyl (PSA ~64) and Pure PEG (PSA ~131) Linkers

The topological polar surface area (TPSA) of Azide-PEG6-amido-C16-Boc is 159.54 Ų . This is approximately 2.5-fold higher than the pure alkyl linker Boc-C16-COOH (PSA 63.60 Ų) [1] and approximately 1.2-fold higher than the pure PEG linker Azido-PEG6-amine (PSA 131.15 Ų) . Alkynyl Palmitic Acid has a PSA of only 37.30 Ų [2]. The intermediate TPSA of the target linker reflects contributions from PEG ether oxygens, the amide bond, and the Boc-carboxylate terminus, which collectively provide sufficient polarity for aqueous solubility while remaining below the typical threshold (~140 Ų) historically associated with oral bioavailability, although PROTACs frequently operate in bRo5 space where higher TPSA is tolerated when balanced by appropriate lipophilicity [3].

topological polar surface area PROTAC linker design solubility-permeability balance

PEG6 Spacer Provides Optimal Conformational Reach for Ternary Complex Formation Relative to Shorter PEG4 and Longer PEG8 Variants

The PEG6 spacer in Azide-PEG6-amido-C16-Boc is positioned within the empirically validated 'gold standard' window of PEG4–PEG8 oligomers for PROTAC linker design [1]. Structure–activity relationship studies across multiple PROTAC series have demonstrated that PEG linker length critically governs ternary complex stability: PEG4 imposes a near-rigid span suitable for sterically congested pockets, PEG8 provides additional conformational freedom for targets undergoing large domain rearrangements, and PEG6 offers a compromise that still falls within the bounds of most crystallographically measured inter-pocket distances [1]. The progression from PEG4 to PEG8 has been shown to enhance residence time in the ternary complex by up to an order of magnitude, manifesting as lower cellular EC50 values [1]. Compared to shorter PEG variants (PEG2–PEG4) that may insufficiently span E3 ligase–target protein distances, and longer PEG variants (PEG12+) that risk excessive flexibility and entropic penalties, PEG6 provides a balanced conformational ensemble that maximizes the probability of productive ubiquitination without incurring the molecular weight and polar surface area penalties of longer chains [2].

PEG spacer length ternary complex PROTAC degradation efficiency

Dual CuAAC and SPAAC Click Reactivity Expands Conjugation Flexibility Beyond Tosylate-Based or Amine-Only Linkers

Azide-PEG6-amido-C16-Boc contains a terminal azide group that is documented to undergo both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO- or BCN-containing molecules . This dual reactivity enables conjugation under two distinct conditions: CuAAC for high-yield, bioorthogonal coupling in vitro with terminal alkynes, and SPAAC for copper-free, live-cell-compatible conjugation. In contrast, azide-PEG-tosylate linkers (e.g., Azide-PEG6-Tos) offer CuAAC/SPAAC via the azide but rely on the tosylate leaving group for nucleophilic substitution at the opposite terminus—a reactivity mode that can suffer from hydrolysis in aqueous media and is incompatible with thiol- or amine-rich biological environments without protection . Pure alkyl linkers such as Alkynyl Palmitic Acid require an alkyne partner and cannot participate directly in SPAAC reactions [1]. The Boc-protected carboxylic acid terminus of the target compound additionally provides a latent reactive handle (deprotection to free acid for amide coupling) that is orthogonal to the azide click functionality, enabling sequential, chemoselective conjugation strategies .

click chemistry CuAAC SPAAC bioconjugation

≥98% Purity and Monodisperse PEG6 Chain Length Ensure Batch-to-Batch Reproducibility for PROTAC SAR Studies

Azide-PEG6-amido-C16-Boc is commercially supplied at ≥98% purity (InvivoChem, Leyan, MedChemExpress) as a monodisperse, single-molecular-weight PEG6 linker. High-purity monodisperse PEG linkers have been identified as essential building blocks for next-generation PROTAC libraries, where sub-stoichiometric impurities from shortened or oxidized oligomers can artifactually suppress DC50 values, seed soluble aggregates that inflate cytotoxicity readouts, or trigger innate immune sensing of ethylene glycol oligomers [1]. Batch-to-batch variability in linker quality has been documented to silently erode assay reproducibility: a PROTAC with a crisp DC50 in one campaign can appear inactive in the next due to subtle differences in linker impurity profiles rather than biological variation [1]. Monodisperse PEG lots accompanied by a certificate of analysis stating oligomer length, end-group oxidation state, and metal content effectively silence these hidden variables, enabling multi-gram stockpiles that remain analytically indistinguishable across years of use [1]. This level of quality control directly contrasts with polydisperse PEG reagents or lower-purity alkyl linkers where chain-length heterogeneity introduces uncontrolled variation in hydrodynamic radius and ternary complex geometry.

linker purity monodisperse PEG batch consistency PROTAC library synthesis

Azide-PEG6-amido-C16-Boc – High-Impact Application Scenarios Stemming from Quantitative Evidence


PROTAC Development Requiring Balanced Membrane Permeability and Aqueous Solubility

For intracellular protein targets where passive membrane crossing is rate-limiting, Azide-PEG6-amido-C16-Boc provides a LogP of 7.09—substantially higher than pure PEG linkers (LogP ~0.5) —enhancing passive permeability while the PEG6 spacer (TPSA 159.54 Ų) preserves sufficient aqueous solubility for in vitro assay compatibility and formulation development . This linker is particularly suited for VHL-based PROTACs, which tend to occupy deeper bRo5 space and require careful linker optimization to achieve oral bioavailability [1].

Lipid Nanoparticle (LNP) Formulations and Lipid-Anchored Drug Delivery Systems

The C16 alkyl chain of Azide-PEG6-amido-C16-Boc serves as a hydrophobic anchor for incorporation into lipid bilayers, making this linker suitable for constructing PEGylated lipid nanoparticles for PROTAC, siRNA, or small-molecule delivery . The azide group enables post-formulation functionalization via SPAAC with DBCO-modified targeting ligands, while the Boc-protected acid can be deprotected to expose a carboxylic acid for further conjugation or surface charge modulation .

Dual-Mode Click Chemistry Conjugation Workflows (CuAAC + SPAAC)

The azide group in Azide-PEG6-amido-C16-Boc supports both CuAAC for high-yield in vitro conjugation to alkyne-functionalized warheads or E3 ligands, and SPAAC for copper-free, live-cell-compatible bioconjugation to DBCO/BCN-modified biomolecules . This dual reactivity enables a single linker building block to be used across the entire PROTAC development workflow—from initial in vitro biochemical characterization (CuAAC) to cellular target engagement and degradation assays (SPAAC)—eliminating the need to switch linker chemistry between assay stages .

PROTAC Library Synthesis with Reproducible Linker Geometry and Minimal Batch Variability

The monodisperse PEG6 spacer and ≥98% purity of commercially supplied Azide-PEG6-amido-C16-Boc ensure that each PROTAC molecule in a synthesized library bears an identical linker length and composition, directly enabling structure–activity relationship (SAR) interpretation where differences in degradation efficiency can be confidently attributed to warhead or E3 ligand modifications rather than linker heterogeneity . This is critical for hit-to-lead optimization campaigns where batch-to-batch reproducibility of linker quality directly impacts the reliability of DC50 and Dmax measurements.

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